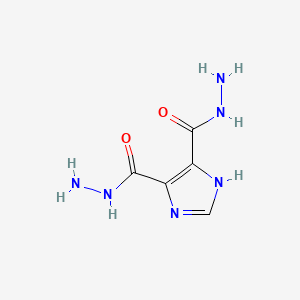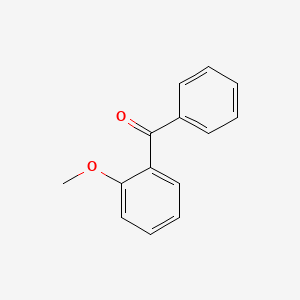
2-Methoxybenzophenone
Übersicht
Beschreibung
2-Methoxybenzophenone, also known as (2-methoxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O2. It is a derivative of benzophenone, where a methoxy group is substituted at the ortho position of one of the phenyl rings. This compound is commonly used in various industrial applications, including as a UV stabilizer in plastics and other materials.
Wirkmechanismus
Target of Action
2-Methoxybenzophenone, also known as benzophenone-3, is primarily used as a UV filter in sunscreen cosmetic products . It is a derivative of benzophenone and is known to interact with UV light, absorbing harmful rays and preventing them from penetrating the skin .
Mode of Action
The mode of action of this compound involves the absorption of UV-B and UV-AII rays, limiting their penetration into human skin . This interaction with UV light is crucial in preventing skin damage caused by UV radiation.
Biochemical Pathways
It is metabolized into several metabolites, including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB), and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB), as well as their corresponding glucuronide and/or sulfate conjugates .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known to be percutaneously absorbed, metabolized, and finally excreted or bioaccumulated . .
Result of Action
The primary result of this compound’s action is the protection of skin from the harmful effects of UV radiation. By absorbing UV-B and UV-AII rays, the compound prevents these rays from penetrating the skin and causing damage . Additionally, it has been suggested that this compound may have an anti-hyperuricemic effect, potentially inhibiting xanthine oxidase (XOD) and affecting the regulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9) .
Biochemische Analyse
Biochemical Properties
2-Methoxybenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound undergoes metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These interactions are crucial for the compound’s detoxification and excretion from the body .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to DNA damage in certain cell types, such as mouse lymphoma cells. This damage is primarily due to the formation of reactive oxygen species (ROS) during the compound’s metabolism. Additionally, this compound has been found to exhibit estrogenic activity, which can impact hormone-responsive cells and tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to cytochrome P450 enzymes, leading to its metabolic activation. This activation results in the formation of hydroxylated metabolites, which can further interact with DNA and proteins, causing oxidative stress and DNA damage. The compound’s estrogenic activity is attributed to its ability to bind to estrogen receptors, thereby modulating gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to UV light. Long-term studies have shown that continuous exposure to this compound can lead to cumulative DNA damage and oxidative stress in cells. These effects are more pronounced in in vitro studies, where cells are directly exposed to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and is efficiently metabolized and excreted. At higher doses, this compound can cause significant toxic effects, including liver damage, endocrine disruption, and reproductive toxicity. These adverse effects are dose-dependent and are more severe with prolonged exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the skin and distributed to different tissues via the bloodstream. It can bind to plasma proteins, which facilitates its transport to target tissues. Within cells, this compound can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, due to its lipophilic nature .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. This localization is essential for its metabolic activation and subsequent effects on cellular processes. Additionally, this compound can be found in the nucleus, where it may interact with DNA and modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxybenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COCl+C6H5OCH3AlCl3C6H5COC6H4OCH3+HCl
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts acylation reactions but on a larger scale. The process typically includes steps for purification and crystallization to achieve high purity of the final product. The use of solvents like chlorobenzene and the application of heat and pressure are common in industrial settings to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzoquinone.
Reduction: Formation of methoxybenzyl alcohol or methoxybenzene.
Substitution: Formation of halogenated derivatives like 2-chloro- or 2-bromo-methoxybenzophenone
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Widely used as a UV stabilizer in plastics, coatings, and other materials to prevent degradation from UV light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Commonly used in sunscreens.
Dioxybenzone (2,2’-Dihydroxy-4-methoxybenzophenone): Another UV absorber used in sunscreens.
4-Methoxybenzophenone: Used in similar applications but lacks the ortho-methoxy group.
Uniqueness
2-Methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing properties and reactivity compared to its analogs. The presence of the methoxy group at the ortho position enhances its stability and effectiveness as a UV stabilizer .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUDNFYSFENAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180227 | |
| Record name | 2-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-04-0 | |
| Record name | 2-Methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YN2FZ8JC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methoxybenzophenone in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. [, , , ] For instance, it acts as a key precursor in the synthesis of xanthones, a class of oxygenated heterocycles with diverse biological activities. [] This synthetic utility stems from the reactivity of its carbonyl group and the presence of the methoxy substituent, allowing for various chemical transformations.
Q2: How is this compound employed in the synthesis of acridones?
A2: Research highlights the use of this compound derivatives, specifically 2-amino- or 2-acetamido-2′-methoxybenzophenones, in acridone synthesis. [] The process involves a base-catalyzed intramolecular cyclization reaction in the presence of sodium hydride. This reaction is particularly valuable due to its wide applicability in synthesizing a variety of substituted acridones, which are important heterocyclic compounds with potential biological applications.
Q3: Can you elaborate on the role of this compound in the synthesis of anthraquinones?
A3: Studies demonstrate the successful utilization of 2-cyanomethyl-2′-methoxybenzophenones for synthesizing anthraquinones, including naturally occurring compounds like emodin and physcion. [, ] This method relies on a base-catalyzed ring closure reaction and provides a high-yield route to these significant natural products. Anthraquinones are recognized for their diverse biological activities, making this synthetic strategy particularly valuable.
Q4: Are there any studies on the photochemical reactivity of this compound?
A4: Yes, research indicates that this compound can undergo photochemical demethylation. [] While specific details are limited in the provided abstract, this finding suggests potential applications in photochemistry and photocatalysis. Further investigation into the mechanism and potential applications of this photochemical transformation could be of significant interest.
Q5: How can zeolites be used in reactions involving this compound?
A5: Research showcases the effectiveness of zeolite Hβ as a catalyst in the Friedel-Crafts acylation reaction of anisole with benzoyl chloride to produce 4-methoxybenzophenone, an isomer of this compound. [] This method offers a more environmentally friendly alternative to traditional Lewis acid catalysts, highlighting the potential for zeolites in similar reactions involving this compound derivatives.
Q6: What are the potential applications of the compounds derived from this compound?
A6: Derivatives of this compound, particularly xanthones, exhibit promising biological activities. [] For instance, Garcinia multiflora-derived xanthones, synthesized using this compound as a precursor, have shown potential in brine shrimp lethality tests and DPPH antioxidant assays. [] These findings highlight the potential of these compounds for developing new pharmaceutical and therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


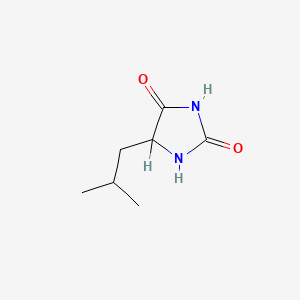
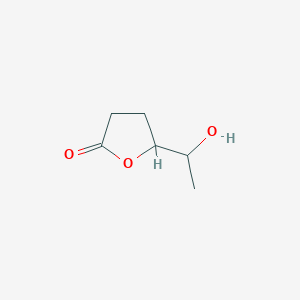

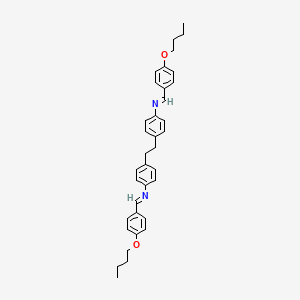
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
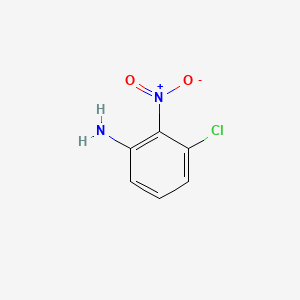
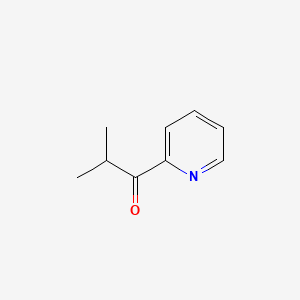
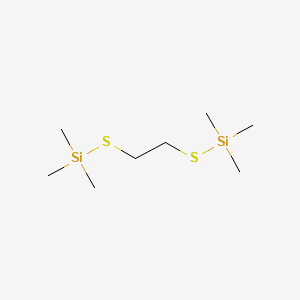
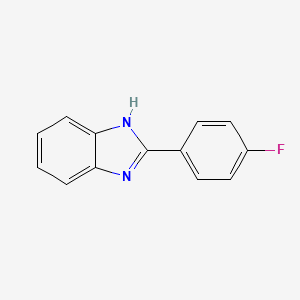
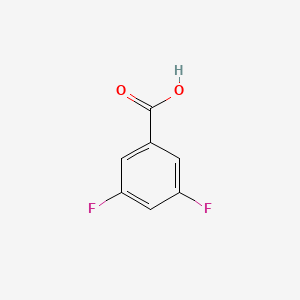
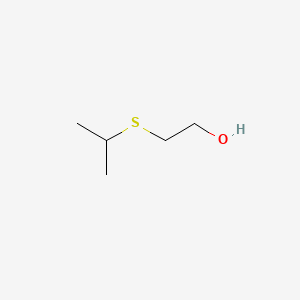
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)

